molecular formula C19H24ClN3O B10779218 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide CAS No. 956369-64-5

1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10779218
CAS No.: 956369-64-5
M. Wt: 345.9 g/mol
InChI Key: PNKONZIDCALVEW-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzyl group, a chlorine atom, a cycloheptyl ring, and a carboxamide group, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Introduction of Substituents: The benzyl, chloro, and cycloheptyl groups are introduced through various substitution reactions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-Benzyl-5-chloro-N-cycloheptyl-3-methyl-1H-pyrazole-4-carboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

CAS No.

956369-64-5

Molecular Formula

C19H24ClN3O

Molecular Weight

345.9 g/mol

IUPAC Name

1-benzyl-5-chloro-N-cycloheptyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C19H24ClN3O/c1-14-17(19(24)21-16-11-7-2-3-8-12-16)18(20)23(22-14)13-15-9-5-4-6-10-15/h4-6,9-10,16H,2-3,7-8,11-13H2,1H3,(H,21,24)

InChI Key

PNKONZIDCALVEW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2CCCCCC2)Cl)CC3=CC=CC=C3

Origin of Product

United States

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